molecular formula C31H21N B3218452 11,11-diphenyl-5H-indeno[1,2-b]carbazole CAS No. 1190100-18-5

11,11-diphenyl-5H-indeno[1,2-b]carbazole

Cat. No.: B3218452
CAS No.: 1190100-18-5
M. Wt: 407.5 g/mol
InChI Key: JQCPGINTCGPKAD-UHFFFAOYSA-N
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Description

Disclaimer: The following product description is based on the known properties and applications of closely related indeno[1,2-b]carbazole compounds due to a lack of specific published data for 11,11-diphenyl-5H-indeno[1,2-b]carbazole. Researchers are advised to conduct their own characterization to confirm the properties of this specific derivative. This compound is a sophisticated organic electronic material that serves as a key intermediate for the synthesis of advanced functional compounds. Its molecular architecture, featuring a rigid, planar indenocarbazole core, is engineered to promote high charge carrier mobility and exceptional thermal stability, which are critical parameters for the performance and longevity of optoelectronic devices . The primary application of this compound is as a precursor for the development of host materials, emissive layers, and charge-transport materials in Organic Light-Emitting Diodes (OLEDs), particularly for blue-emitting devices . The extended conjugated system and the ability to fine-tune its energy levels via the diphenyl substituents also make it a promising candidate for use in other cutting-edge research areas, including Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs) . This product is provided with the explicit understanding that it is For Research Use Only (RUO) . It is strictly not intended for diagnostic, therapeutic, or any form of personal use. Researchers should handle this material with appropriate precautions in a laboratory setting, adhering to all relevant safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11,11-diphenyl-5H-indeno[1,2-b]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H21N/c1-3-11-21(12-4-1)31(22-13-5-2-6-14-22)27-17-9-7-15-23(27)25-20-30-26(19-28(25)31)24-16-8-10-18-29(24)32-30/h1-20,32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCPGINTCGPKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C5C6=CC=CC=C6NC5=C4)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 11,11 Diphenyl 5h Indeno 1,2 B Carbazole

Established Synthetic Pathways for the Indeno[1,2-b]carbazole Core

The construction of the intricate indeno[1,2-b]carbazole skeleton relies on a variety of synthetic strategies. These methods primarily involve the formation of the key carbazole (B46965) or indole (B1671886) ring system fused to the indene (B144670) unit through cyclization and coupling reactions.

Cyclization Reactions for Core Formation

Cyclization reactions are fundamental to building the polycyclic indeno[1,2-b]carbazole core. These reactions often involve intramolecular or intermolecular processes that form one or more rings in a single or sequential manner.

One effective method is the iodine-catalyzed cascade reaction of ortho-formylarylketones with indoles. researchgate.netacs.org This approach initiates with a double nucleophilic addition of indole molecules to the aldehyde group, followed by a Friedel–Crafts-type cyclization and dehydrative aromatization to yield indolylbenzo[b]carbazoles, a structure closely related to the indenocarbazole core. researchgate.netacs.org The chemoselectivity of this reaction is notable, as the ketone group does not undergo nucleophilic addition but participates in the cyclization step. researchgate.net

Another powerful strategy is the metal-free [2+2+2] annulation of indoles, ketones, and nitroolefins. Promoted by ammonium (B1175870) iodide (NH₄I), this method provides a regioselective pathway to highly functionalized carbazoles. organic-chemistry.org The mechanism is proposed to involve a cascade process of condensation, nucleophilic annulation, and aromatization, offering an efficient route to the carbazole core from readily available starting materials. organic-chemistry.org

Furthermore, gold(I)-catalyzed double-cyclization processes have been developed for the synthesis of related fused heterocyclic systems. For instance, o-(alkynyl)styrenes can undergo a cascade reaction involving the formation of a cyclopropyl (B3062369) gold carbene intermediate, which then evolves through intramolecular addition to afford polycyclic structures. nih.gov While demonstrated for thiochromene and seleno-analogues, this strategy highlights the potential of gold catalysis in complex cyclizations leading to fused ring systems. nih.gov

Table 1: Selected Cyclization Reactions for Carbazole and Indenocarbazole Core Synthesis

Reaction Type Key Reagents Catalyst Product Core Ref
Cascade Annulation ortho-Formylarylketones, Indoles Iodine (I₂) Indolylbenzo[b]carbazole researchgate.netacs.org
Formal [2+2+2] Annulation Indoles, Ketones, Nitroolefins Ammonium Iodide (NH₄I) Substituted Carbazole organic-chemistry.org
Double Cyclization o-(Alkynyl)styrenes Gold(I) complexes Indeno[2,1-b]thiochromene nih.gov

Transition Metal-Catalyzed Coupling Reactions for Indenocarbazole Synthesis

Transition metal catalysis offers a versatile and efficient toolkit for constructing the indenocarbazole framework, primarily through the formation of key C-C and C-N bonds. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area.

The Suzuki-Miyaura coupling reaction has been successfully employed in the synthesis of indenocarbazole derivatives. For example, a highly soluble and thermally stable indenocarbazole derivative, 7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydro-indeno[2,1-b]carbazole, was prepared in high yield via a Suzuki-Miyaura aryl-aryl coupling. nih.govrsc.org This demonstrates the effectiveness of palladium catalysis in connecting pre-functionalized carbazole and indene precursors.

General strategies for indole and carbazole synthesis often rely on various transition metals, including palladium, rhodium, copper, and gold. mdpi.comresearchgate.netresearchgate.net These methods, such as the Buchwald-Hartwig amination for C-N bond formation and Heck or Sonogashira couplings for C-C bond formation, are foundational and can be adapted for the synthesis of complex fused systems like indenocarbazoles. mdpi.com The synthesis of indoles from o-alkynyltrifluoroacetanilides via aminopalladation/reductive elimination is one such example of a palladium-catalyzed cyclization that forms the core indole ring. mdpi.com

Table 2: Examples of Transition Metal-Catalyzed Reactions in Indole/Carbazole Synthesis

Reaction Name Metal Catalyst Bond Formed Application Ref
Suzuki-Miyaura Coupling Palladium (Pd) C-C (Aryl-Aryl) Synthesis of a substituted indeno[2,1-b]carbazole nih.govrsc.org
Buchwald-Hartwig Amination Palladium (Pd), Copper (Cu) C-N General carbazole synthesis mdpi.com
Heck Coupling Palladium (Pd) C-C (Aryl-Alkene) General indole/carbazole functionalization mdpi.com
C-H Amination Copper (Cu) C-N Intramolecular cyclization to form indoles mdpi.com

Oxidative Cyclization Approaches

Oxidative cyclization provides a direct route to the carbazole nucleus by forming C-C or C-N bonds through the removal of hydrogen, often facilitated by a metal catalyst or a chemical oxidant. This approach is atom-economical as it avoids the need for pre-functionalized starting materials like halides or organometallics. researchgate.net

One notable example is the Mn(III)-promoted cyclization of 5-(1H-indol-3-yl)-3-oxopentanoic acid derivatives to yield 1,2,4-trisubstituted carbazole scaffolds. researchgate.net This method highlights the use of transition metals in stoichiometric amounts to promote the desired ring-forming oxidation.

Iodine-mediated oxidative cyclizations are also effective. Molecular iodine can facilitate tandem cyclizations through the formation of C-N and C-C bonds, as demonstrated in the synthesis of substituted indolizines, a related nitrogen-containing heterocyclic system. nih.govresearchgate.net Similarly, iron(III) chloride (FeCl₃) has been used as a mild oxidant in cascade radical cyclization-cyclization reactions to construct fused polycyclic aromatic systems. mdpi.com These methods showcase the potential of oxidative strategies to build the indenocarbazole core through intramolecular C-H functionalization pathways.

Table 3: Oxidative Cyclization Methods for Heterocycle Synthesis

Oxidant/Promoter Substrate Type Product Core Key Feature Ref
Mn(OAc)₃ 5-(1H-indol-3-yl)-3-oxopentanoic acid esters/amides 1,2,4-Trisubstituted Carbazole Metal-promoted C-C bond formation researchgate.net
Iodine (I₂) Enolizable aldehydes and 2-pyridylacetates Substituted Indolizine Metal-free oxidative tandem cyclization nih.gov
Iron(III) Chloride (FeCl₃) Active methine with allyl and phenyl groups 1H-Benzo[f]isoindole Oxidative radical cascade cyclization mdpi.com

Functionalization Strategies for 11,11-Diphenyl-5H-indeno[1,2-b]carbazole Derivatives

Once the core structure is assembled, functionalization is key to modulating the electronic and physical properties of the molecule. Direct C-H functionalization has emerged as a powerful strategy, avoiding the multi-step sequences often required in traditional cross-coupling reactions.

Site-Selective C-H Functionalization Methodologies

Transition metal-catalyzed C-H activation is a premier strategy for the regioselective introduction of functional groups onto the carbazole and indole skeletons. chim.itrsc.org The inherent reactivity of the indole C3 and C2 positions often dictates the site of functionalization, but the use of directing groups allows for the activation of otherwise unreactive C-H bonds, including those on the benzenoid portion of the carbazole. rsc.org

Methodologies have been developed for the selective alkylation, arylation, acylation, and alkenylation at various positions (C1, C2, C3, C4) of the carbazole nucleus. chim.it For instance, Rh(III)-catalyzed C-H activation can be used for the ortho-acylmethylation of 2-phenylindazoles, showcasing the precision achievable with chelation-assisted strategies. researchgate.netnih.gov Such approaches could be applied to the indenocarbazole core to introduce substituents at specific sites, thereby fine-tuning the molecule's properties. The development of these reactions offers a step-economical route to novel derivatives that would be difficult to access through classical methods. chim.it

Table 4: Site-Selective C-H Functionalization of Carbazole and Related Heterocycles

Position Functionalization Type Metal Catalyst Directing Group Strategy Ref
C1 Alkylation, Alkenylation Rhodium (Rh), Palladium (Pd) Chelation-assisted chim.it
C2 Arylation, Alkenylation Palladium (Pd), Rhodium (Rh) Lewis-basic directing groups rsc.org
C3 Arylation, Alkenylation Palladium (Pd), Copper (Cu) Inherent reactivity or directing groups rsc.org
C4, C7 Arylation, Alkenylation Palladium (Pd), Ruthenium (Ru) Directing groups required rsc.org

Impact of Substituent Effects on Synthetic Accessibility and Yields

The electronic nature of substituents on the reacting partners can significantly influence the course, accessibility, and yield of synthetic transformations leading to indenocarbazole derivatives.

In the iodine-catalyzed synthesis of indolylbenzo[b]carbazoles, the electronic properties of substituents on the ortho-formylarylketone reactant affect the reaction conditions and yields. acs.org For instance, a substrate with an electron-donating para-methoxy group required a higher reaction temperature to achieve a good yield (87%), whereas substrates with para-methyl or para-chloro groups reacted efficiently at lower temperatures, affording yields of 90% and 91%, respectively. acs.org This suggests that electron-donating groups may disfavor the cyclization step, requiring more forcing conditions. Conversely, indoles bearing electron-donating groups reacted smoothly to give products in good yields (76-85%). acs.org

The substitution pattern on the indenocarbazole core itself has a clear influence on the donor character and electronic properties of the final molecule. In a study of indenocarbazole-based emitters for thermally activated delayed fluorescence (TADF), it was demonstrated that the position of substituents on the carbazole unit and the nature of the substituents could be used to adjust the color purity and excited-state properties. researchgate.net While this study focused on photophysical outcomes, the underlying electronic modifications directly relate to the reactivity of the molecule, which would impact the feasibility and outcomes of subsequent synthetic transformations. Similarly, studies on other heterocyclic systems have shown that the introduction of electron-donating or electron-withdrawing groups can significantly alter the antiproliferative activity of the final compounds, a direct consequence of the modified electronic distribution and steric profile which also impacts synthetic accessibility. mdpi.com

Table 5: Influence of Substituents on the Synthesis of Indolylbenzo[b]carbazoles

Reactant Substituent (Position) Electronic Effect Reaction Conditions Yield Ref
ortho-Formylarylketone -CH₃ (para) Electron-donating (weak) 0 °C 90% acs.org
ortho-Formylarylketone -OCH₃ (para) Electron-donating (strong) Room Temperature 87% acs.org
ortho-Formylarylketone -Cl (para) Electron-withdrawing 0 °C 91% acs.org
Indole -CH₃ (C5) Electron-donating Not specified 85% acs.org

Derivatization for Tailored Electronic Properties and Advanced Material Functions

The inherent properties of the indenocarbazole core, such as its high hole mobility and thermal stability, make it an attractive candidate for electronic applications. rsc.orgnbinno.com The bulky and planar structure of the indeno[1,2-b]carbazole group, which can be considered a hybrid of carbazole and fluorene (B118485), offers distinct advantages. rsc.org Derivatization of this core structure is a key strategy to modulate its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing its charge-transporting capabilities and photophysical properties.

One effective derivatization strategy involves the introduction of various functional groups at different positions on the indenocarbazole skeleton. For instance, the incorporation of electron-donating or electron-withdrawing moieties can significantly alter the electronic nature of the molecule. This approach allows for the creation of materials that are specifically designed for roles such as hole-transporting layers (HTLs) or host materials in OLEDs.

A notable example is the synthesis of a highly soluble and thermally stable indenocarbazole derivative, 7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydro-indeno[2,1-b]carbazole, designed for use in green phosphorescent OLEDs (PHOLEDs). rsc.org In this molecule, the addition of a phenyl-substituted carbazole unit enhances the hole-transporting properties. This strategic derivatization aims to confine the exciton (B1674681) recombination zone within the emissive layer, leading to improved device efficiency and lifetime. rsc.org Research has shown that such modifications can lead to high current efficiencies, with one study reporting up to 66.3 cd/A and a device lifetime of 1300 hours. rsc.org

The following table summarizes the key properties of a representative derivatized indenocarbazole-based host material used in solution-processable green PHOLEDs.

PropertyValueReference
Highest Occupied Molecular Orbital (HOMO)5.48 eV researchgate.net
Lowest Unoccupied Molecular Orbital (LUMO)2.3 eV researchgate.net
Triplet Energy (T1)2.75 eV researchgate.net
Maximum Current Efficiency66.3 cd A⁻¹ rsc.org
Device Lifetime1300 hours rsc.org

Furthermore, the indenocarbazole framework has been successfully employed as a methoxy-free donor group in the construction of efficient and stable hole-transporting materials for perovskite solar cells. rsc.org The absence of methoxy (B1213986) groups, which can be a source of degradation, enhances the long-term stability of the solar cell devices. One such derivative, M129, which incorporates the indeno[1,2-b]carbazole unit, has demonstrated a power conversion efficiency of over 20% with superior long-term stability. rsc.org

Advanced Electronic Structure and Photophysical Mechanisms of 11,11 Diphenyl 5h Indeno 1,2 B Carbazole Systems

Theoretical and Computational Investigations of Electronic States

Theoretical modeling, particularly through quantum chemical calculations, provides profound insights into the fundamental electronic characteristics of 11,11-diphenyl-5H-indeno[1,2-b]carbazole systems. These computational approaches are essential for understanding structure-property relationships and for the rational design of new materials with tailored functionalities.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization and Transitions

To understand the photophysical behavior, such as absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is the standard computational tool. TD-DFT calculations on the optimized ground-state geometry provide information about the nature of electronic transitions between the ground and excited states. For molecules with donor-acceptor characteristics, these calculations can predict intramolecular charge transfer (ICT) states, which are fundamental to their optical properties. In derivatives of indenocarbazole, TD-DFT helps to elucidate the character of the lowest singlet (S1) and triplet (T1) excited states, which is critical for applications in organic light-emitting diodes (OLEDs).

Molecular Orbital Analysis (HOMO/LUMO Energy Alignment and Spatial Distribution)

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic and optical properties.

In carbazole-based donor-acceptor molecules, the HOMO is typically localized on the electron-donating carbazole (B46965) moiety, while the LUMO is situated on the electron-accepting part. For this compound derivatives, DFT calculations show that the HOMO and LUMO are often spatially separated, confirming a charge-transfer character. The precise energy levels of the HOMO and LUMO can be tuned by modifying the chemical structure, which in turn affects the material's color and efficiency in electronic devices. nankai.edu.cn For instance, the introduction of different substituents on the carbazole or phenyl rings can raise or lower the HOMO and LUMO levels, providing a strategy for engineering the band gap. researchgate.netucm.es

Table 1: Calculated Frontier Orbital Energies and Band Gaps for Related Carbazole Systems

Compound System HOMO (eV) LUMO (eV) Calculated Gap (eV)
Carbazole-Benzothiadiazole Derivative 1 -5.25 -1.83 3.42
Carbazole-Benzothiadiazole Derivative 2 -5.51 -3.01 2.50
Carbazole-Anthracene Derivative -5.32 -2.53 2.79

Data derived from related donor-acceptor systems to illustrate typical values. nankai.edu.cn

Singlet-Triplet Energy Gap (ΔEST) Determination and Strategies for Its Management

The energy difference between the lowest singlet (S1) and triplet (T1) excited states, known as the singlet-triplet energy gap (ΔEST), is a crucial parameter for OLED materials, particularly those utilizing thermally activated delayed fluorescence (TADF). A small ΔEST (typically < 0.2 eV) allows for efficient reverse intersystem crossing (rISC) from the T1 to the S1 state, thereby enhancing the device's internal quantum efficiency by harvesting non-emissive triplet excitons.

For carbazole-based systems, achieving a small ΔEST is a primary goal of molecular design. rsc.org This is often accomplished by designing molecules with a significant spatial separation between the HOMO and LUMO, which reduces the exchange energy that contributes to the splitting. rsc.org In the context of indenocarbazole derivatives, computational studies are vital for predicting the ΔEST. Theoretical calculations can screen potential molecular designs to identify those with the smallest singlet-triplet splitting, guiding synthetic efforts toward more efficient TADF emitters. researchgate.netresearchgate.net

Modeling of Intramolecular and Intermolecular Interactions

The performance of organic materials in devices is influenced by both intramolecular and intermolecular interactions. Intramolecular forces, such as those leading to specific conformations and charge distributions, are directly modeled by the DFT and TD-DFT calculations discussed above.

Intermolecular interactions, which govern how molecules pack in the solid state, are also critical. While the bulky diphenyl groups in this compound are designed to disrupt close packing, weak van der Waals forces and potential π-π stacking interactions still exist. Modeling these interactions, often through more advanced computational methods or by analyzing calculated crystal structures, can provide insight into charge transport properties and film morphology. Understanding these forces is essential for predicting how the material will behave in a thin film, which is the typical form factor for organic electronic devices.

Experimental Spectroscopic Elucidation of Photophysical Phenomena

While theoretical calculations provide a foundational understanding, experimental techniques are necessary to validate and refine the computational models. For this compound and its derivatives, a suite of spectroscopic methods is employed.

UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: These are the primary techniques for probing the electronic transitions. The absorption spectrum reveals the energies required to excite the molecule from its ground state to various excited states, which can be correlated with the calculated transitions from TD-DFT. The PL spectrum shows the energy of the light emitted as the molecule relaxes from its lowest excited state (S1) back to the ground state. The difference in energy between the absorption and emission maxima (the Stokes shift) provides information about the geometric relaxation in the excited state.

Cyclic Voltammetry (CV): This electrochemical technique is used to experimentally determine the HOMO and LUMO energy levels. The oxidation and reduction potentials measured by CV can be directly related to the energies of the frontier orbitals. These experimental values serve as a crucial benchmark for the accuracy of the DFT calculations. nankai.edu.cn

By combining these experimental results with the detailed insights from computational investigations, a comprehensive picture of the electronic structure and photophysical behavior of this compound systems can be developed, accelerating the discovery of new materials for advanced applications.

No Information Found for this compound

Following a comprehensive search for scientific literature and data, no specific information was found for the chemical compound "this compound" pertaining to the requested topics of its advanced electronic structure and photophysical mechanisms.

Detailed experimental or theoretical data regarding the following properties of this compound could not be located in the available resources:

Photoluminescence (PL) Spectroscopy and Quantum Yield Analysis: No studies detailing the photoluminescent properties or quantum yield measurements were identified.

Electroluminescence (EL) Spectroscopy and Detailed Spectral Characteristics: There is no available information on the use of this specific compound in electroluminescent devices or any analysis of its EL spectra.

Time-Resolved Spectroscopy for Exciton (B1674681) Dynamics: Data on prompt fluorescence, delayed fluorescence, or thermally activated delayed fluorescence (TADF) lifetimes for this molecule is not present in the searched literature.

Charge Transfer (CT) Characterization in Excited States: No characterization of intramolecular or intermolecular charge transfer states involving this compound was found.

While research exists for a broad range of carbazole derivatives and related fused-ring systems, the specific data required to construct the requested article on this compound is not publicly available at this time. Therefore, the generation of a scientifically accurate article adhering to the provided, specific outline is not possible.

Applications of 11,11 Diphenyl 5h Indeno 1,2 B Carbazole in Advanced Organic Electronic Materials

Organic Light-Emitting Diodes (OLEDs)

The application of 11,11-diphenyl-5H-indeno[1,2-b]carbazole and its derivatives is most prominent in the advancement of OLEDs. Its adaptability allows for its use in various roles within the device architecture, from hosting phosphorescent emitters to functioning as a component in thermally activated delayed fluorescence systems.

Role as Host Materials in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)

Derivatives of indenocarbazole are recognized for their potential as host materials in PhOLEDs. A critical requirement for a host material is a triplet energy level higher than that of the phosphorescent guest to ensure efficient energy transfer and prevent back-energy transfer. The rigid structure of indenocarbazole derivatives contributes to high glass transition temperatures, which is crucial for the morphological stability of the OLED films. rsc.org

For instance, a new host material based on an indenocarbazole derivative, 7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydro-indeno[2,1-b]carbazole, was designed for solution-processed green PhOLEDs. This material exhibited excellent hole transport capability and a high triplet energy. nih.gov When utilized in an optimized device structure, it achieved a high current efficiency of up to 66.3 cd A⁻¹ and a long lifetime of 1300 hours. nih.gov The design of this hole-dominant material helps to position the exciton (B1674681) formation zone away from the interface of the hole transport layer (HTL) and the emitting layer (EML), which can improve device performance by reducing electron accumulation and interfacial mixing. nih.gov

While specific data for this compound as a host was not found, the performance of its derivatives highlights the potential of this class of materials. The general strategy involves creating a co-host system to achieve charge balance within the emitting layer. For example, combining a hole-transporting host with an electron-transporting material can lead to outstanding electroluminescence properties. In one such system using a different carbazole-based host, a peak external quantum efficiency of 21.7% and a low turn-on voltage of 2.2 V were achieved for red PhOLEDs. researchgate.net

Table 1: Performance of PhOLEDs using Indenocarbazole-based Host Materials

Host Material DerivativeEmitterMax. Current Efficiency (cd/A)Max. External Quantum Efficiency (%)Turn-on Voltage (V)
7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydro-indeno[2,1-b]carbazoleGreen Phosphor66.3 nih.govNot ReportedNot Reported
DBTS-CzP (co-host system)Red Phosphor (Ir(piq)₂acac)13.4 researchgate.net21.7 researchgate.net2.2 researchgate.net

Utilization as Thermally Activated Delayed Fluorescence (TADF) Emitters

The indenocarbazole framework is a key component in the design of efficient thermally activated delayed fluorescence (TADF) emitters. rsc.org The rigid structure helps to restrict molecular deformations in the excited state, suppressing non-radiative energy dissipation. acs.org TADF emitters require a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) to facilitate reverse intersystem crossing (RISC) from triplet to singlet excitons, thereby harvesting both for light emission. acs.org

A novel sky-blue TADF emitter, TRZ-DCF, was developed using a 2-(9H-carbazol-9-yl)-7,7-dimethyl-5,7-dihydroindeno[2,1-b]carbazole (DCF) donor and a 2,4-diphenyl-1,3,5-triazine (B8718044) acceptor. sci-hub.se This multimodified emitter exhibited a small ΔEST of 0.22 eV and a high photoluminescence quantum yield (PLQY) of 84%. sci-hub.se An OLED using this emitter achieved a maximum external quantum efficiency (EQE) of 18.7% with sky-blue emission. sci-hub.se

Another approach involves fusing carbazole (B46965) units to a multiple-resonance (MR) type TADF framework like DABNA. This modification in TCZ-F-DABNA maintained the MR characteristics while red-shifting the emission. An OLED based on this emitter achieved a record-high EQE of 39.2% for an emission peak at 588 nm. nih.gov

Table 2: Performance of OLEDs with Indenocarbazole-based TADF Emitters

TADF EmitterMax. EQE (%)Emission ColorΔEST (eV)PLQY (%)
TRZ-DCF sci-hub.se18.7Sky-blue0.2284
TCZ-F-DABNA nih.gov39.2Orange-RedNot ReportedNot Reported
34AcCz-PM researchgate.net22.6Not ReportedNot ReportedHigher than 34AcCz-Trz

Narrowband Emission Control and Color Purity Optimization

Achieving narrowband emission is crucial for developing OLED displays with a wide color gamut. rsc.org The rigid structure of fused-ring carbazole derivatives, such as indenocarbazole, is beneficial for restricting molecular vibrations and rotations in the excited state, which can lead to narrower emission spectra. rsc.orgacs.org

For instance, iridium(III) complexes with rigid indolo[3,2,1-jk]carbazole (B1256015) ligands have been synthesized to achieve efficient yellow OLEDs with narrowband emission. One such device exhibited a full width at half maximum (FWHM) of 31 nm. rsc.org Similarly, by incorporating two B-N covalent bonds into a 6,12-diphenyl-5,11-dihydroindolo[3,2-b]carbazole (B12935109) derivative, emitters with bright blue emission and a very narrow FWHM of 20-27 nm in solution were created. researchgate.net

Another strategy to achieve narrow emission is through the use of top-emitting OLED (TEOLED) structures with dual resonant cavities. By using a combined capping layer of lithium fluoride (B91410) (LiF) and silicon nitride (SiNx), the FWHM for green, red, and blue devices was significantly reduced, for example, from 20 nm to 10 nm for green emission. rsc.org

Exciton Management and Recombination Zone Engineering

Effective exciton management is key to high-efficiency OLEDs. This involves confining excitons within the emissive layer and engineering the recombination zone to maximize light output. The use of bipolar host materials, which can transport both holes and electrons, helps to widen the recombination zone and reduce exciton quenching processes. researchgate.net

In a study on a solution-processed OLED, a bipolar host was designed by incorporating a 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene (DBA)-based electron acceptor with various electron donor units. This design led to a widened recombination zone, which in turn reduced triplet-polaron quenching. acs.org Similarly, designing a hole-dominant host material can strategically place the exciton formation area away from the HTL/EML interface, thereby improving device performance by minimizing electron accumulation at this interface. nih.gov

Charge Carrier Transport Mechanisms and Mobility in OLED Stacks

Balanced charge injection and transport are crucial for efficient recombination in the emissive layer of an OLED. The indenocarbazole moiety, being electron-rich, generally imparts good hole-transporting properties. rsc.orgacs.org The mobility of charge carriers is a key parameter influencing the operating voltage and efficiency of the device. researchgate.net

The charge transport properties of indenocarbazole derivatives can be tuned by chemical modification. For instance, the fusion of a fluorene (B118485) moiety into a carbazole donor can increase molecular rigidity and enhance the PLQY. sci-hub.se In hybrid halide perovskites, the mobility of electrons has been calculated to be in the range of 5–10 cm²V⁻¹s⁻¹ and that for holes within 1–5 cm²V⁻¹s⁻¹. nih.gov While these values are for a different class of materials, they highlight the importance of understanding and optimizing charge carrier mobility for device performance. The electrolyte-gated van der Pauw method is a technique used to measure charge carrier mobility in organic mixed ionic-electronic conductors. sci-hub.se

Device Performance Optimization and Efficiency Roll-Off Mitigation Strategies

A major challenge in OLEDs is the reduction in efficiency at high brightness levels, known as efficiency roll-off. This phenomenon is often caused by exciton annihilation processes like triplet-triplet annihilation (TTA) and singlet-triplet annihilation (STA), as well as triplet-polaron quenching (TPQ). researchgate.netnih.gov

The use of host materials with high thermal stability and appropriate molecular design can help mitigate efficiency roll-off. nih.gov For example, OLEDs using ter-carbazole as a host showed a reduction in efficiency roll-off at high luminance due to lower TTA and TPQ rates. nih.gov The design of bipolar hosts can widen the recombination zone, thereby reducing exciton concentration and suppressing annihilation processes. acs.orgresearchgate.net

In a study on TADF-based OLEDs, it was shown that using a TADF molecule as a host for a fluorescent dopant can lead to enhanced electroluminescence efficiencies and reduced roll-off. Furthermore, integrating aggregation-induced emission (AIE) characteristics into TADF luminogens has been shown to result in high-performance OLEDs with low efficiency roll-off. researchgate.net For instance, a device based on the 34AcCz-PM emitter maintained a high current efficiency of 65.5 cd A⁻¹ at a high luminance of 5000 cd m⁻², demonstrating minimal roll-off. researchgate.net

Table 3: Compound Names

Abbreviation/NameFull Chemical Name
This compoundThis compound
PhOLEDsPhosphorescent Organic Light-Emitting Diodes
TADFThermally Activated Delayed Fluorescence
OLEDsOrganic Light-Emitting Diodes
EQEExternal Quantum Efficiency
FWHMFull Width at Half Maximum
HTLHole Transport Layer
EMLEmitting Layer
PLQYPhotoluminescence Quantum Yield
RISCReverse Intersystem Crossing
TTATriplet-Triplet Annihilation
STASinglet-Triplet Annihilation
TPQTriplet-Polaron Quenching
AIEAggregation-Induced Emission
7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydro-indeno[2,1-b]carbazole7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydro-indeno[2,1-b]carbazole
DBTS-CzPA derivative of diphenyl sulfone and carbazole
Ir(piq)₂acacBis(1-phenylisoquinolinato-N,C2')iridium(acetylacetonate)
TRZ-DCFA TADF emitter based on 2-(9H-carbazol-9-yl)-7,7-dimethyl-5,7-dihydroindeno[2,1-b]carbazole and 2,4-diphenyl-1,3,5-triazine
TCZ-F-DABNAA carbazole-fused DABNA derivative
34AcCz-PM5-(4-(2,6-diphenylpyrimidin-4-yl)phenyl)-13,13-dimethyl-8-phenyl-8,13-dihydro-5H-indolo[3,2-a]acridine
LiFLithium Fluoride
SiNxSilicon Nitride
DBA5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene

Organic Field-Effect Transistors (OFETs)

Influence of Solid-State Organization on FET Performance

The arrangement of molecules in the solid state is a critical determinant of the performance of organic field-effect transistors (OFETs). For materials like this compound, the intermolecular electronic coupling, which governs charge transport, is highly sensitive to the molecular packing, orientation, and the degree of crystallinity in the thin film. The bulky diphenyl groups at the 11-position play a significant role in dictating this solid-state organization, which in turn directly influences key FET performance metrics such as charge carrier mobility and the on/off current ratio.

Detailed research into the crystal structure of analogous compounds provides significant insight into the packing motifs expected for this compound. For instance, the closely related compound, 11,11-diphenyl-11H-indeno[1,2-b]quinoxaline, demonstrates how the diphenyl substituents orient themselves nearly perpendicular to the main fused ring system. elsevierpure.com This perpendicular orientation can lead to a "twisted" molecular geometry that influences how molecules stack together. In the solid state, these molecules can form inversion dimers linked by weak aromatic π-π stacking interactions, with centroid-to-centroid distances of approximately 3.628 Å. elsevierpure.com Such intermolecular distances are crucial for efficient charge hopping between adjacent molecules. The presence of C-H···π interactions further solidifies the three-dimensional packing arrangement. elsevierpure.com

While specific FET performance data for this compound is not extensively documented in publicly available literature, research on isomeric and related indolo[3,2-b]carbazole (B1211750) derivatives offers valuable insights into the structure-property relationships that govern FET performance in this class of materials. The strategic placement of functional groups can enforce a specific solid-state organization, leading to significant improvements in charge transport. For example, attaching long alkyl chains to the molecular core can promote a highly organized, layered structure where the molecules stand perpendicular to the substrate surface. This orientation is beneficial for charge transport in a typical top-gate or bottom-gate FET architecture.

The table below summarizes the FET performance of several indolo[3,2-b]carbazole derivatives, which, while not identical, illustrate the high potential of the carbazole-based fused ring system in organic electronics. The performance is highly dependent on the specific substitutions and the resulting thin-film morphology.

Table 1: FET Performance of Selected Indolo[3,2-b]carbazole Derivatives

Compound Substitution Hole Mobility (μ) [cm²V⁻¹s⁻¹] On/Off Ratio Reference
3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole p-octylbenzene at 3,9 positions 0.22 ~10⁵ rsc.orgresearchgate.net
5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole 4-octylphenyl at 5,11 positions 0.12 10⁷ nih.gov
2,8-dichloro-N-alkylated ICZ derivative Chloro at 2,8 positions 0.5 (single crystal) Not Reported researchgate.net

The data clearly indicate that modifications to the molecular structure have a profound effect on the charge transport characteristics. For instance, the introduction of chloro-substituents in single-crystal transistors of an indolo[3,2-b]carbazole derivative led to a hole mobility of 0.5 cm²V⁻¹s⁻¹. researchgate.net Similarly, the addition of long alkyl chains, as seen in 5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole, facilitates the formation of highly crystalline layered structures, resulting in excellent field-effect properties with a mobility of 0.12 cm²V⁻¹s⁻¹ and a high on/off ratio of 10⁷. nih.gov These findings underscore the principle that achieving a high degree of molecular order and favorable intermolecular electronic coupling through strategic chemical design is essential for high-performance FETs. For this compound, the interplay between the planar indenocarbazole core and the sterically demanding diphenyl groups is the defining factor for its solid-state structure and, by extension, its potential as an active material in organic electronics.

Structure Property Relationships and Molecular Engineering of 11,11 Diphenyl 5h Indeno 1,2 B Carbazole Systems

Impact of Substituent Position and Nature on Electronic Structure and Photophysical Properties

The electronic and photophysical characteristics of the indeno[1,2-b]carbazole system are highly sensitive to the type and placement of substituent groups. The carbazole (B46965) moiety is an electron-rich, hole-transporting unit, and its properties can be systematically modified. Functionalization by attaching other π-electron systems can alter the π-conjugation, electron-donating strength, and fluorescence behavior. researchgate.net

The position of substitution is critical. For instance, in related carbazole systems, attaching a thienyl group at the 2-position perturbs the ground and excited state properties more significantly than substitution at the 3-position. clockss.org This principle allows for targeted tuning; introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions on the carbazole or indene (B144670) rings can modulate the intramolecular charge-transfer (ICT) character of the molecule. researchgate.net

For example, attaching EDGs like methoxy (B1213986) or additional carbazole units can enhance the electron-donating capacity of the core, leading to changes in emission color and efficiency. Conversely, EWGs like cyano or bromo groups can alter the electron-accepting nature and influence the energy of the excited state. beilstein-journals.org Studies on D–A–D type molecules, where a central acceptor is flanked by donor groups, show that the photophysical behavior is directly affected by the nature of the substituents on the donor carbazole unit. beilstein-journals.org This strategic substitution can lead to materials with emissions spanning the visible spectrum, from blue to orange. nankai.edu.cn

Design Principles for Achieving Bipolar Carrier Transport

Achieving balanced transport of both holes (positive charges) and electrons (negative charges), known as bipolar transport, is crucial for enhancing efficiency and longevity in OLEDs. The indeno[1,2-b]carbazole framework, being an excellent hole-transporting (p-type) structure, serves as an ideal foundation for creating bipolar materials. researchgate.net

The primary design principle involves creating a donor-acceptor (D-A) architecture within a single molecule. This is accomplished by chemically bonding an electron-accepting (n-type) moiety to the electron-donating indeno[1,2-b]carbazole core. rsc.org

Common electron-accepting units integrated to induce bipolarity include:

Benzimidazole (B57391): Hybrid molecules incorporating both indolo[3,2-b]carbazole (B1211750) (a related donor) and benzimidazole have been synthesized, demonstrating effective bipolar transport. The linkage between the donor and acceptor components can tune the material's properties. rsc.org One such benzimidazole-carbazole hybrid material exhibited balanced charge transport with hole and electron mobilities (µh and µe) in the range of 10⁻⁶ to 10⁻⁵ cm² V⁻¹ s⁻¹. rsc.org

Triazines: 1,3,5-triazine (B166579) is a strong electron-acceptor, and its combination with carbazole moieties in a single molecule has been shown to significantly improve performance by balancing charge injection and transport. nih.gov

Pyridine and Pyrimidine (B1678525): These nitrogen-containing heterocycles act as electron-deficient units. A novel material composed of electron-donating indolo[3,2,1-jk]carbazole (B1256015) and electron-withdrawing pyrimidine was developed as a bipolar host for TADF OLEDs. researchgate.net

By creating these hybrid structures, the resulting material can facilitate the transport of both charge carriers within the emissive layer of a device, leading to a wider recombination zone and improved device performance. rsc.orgmdpi.com

Table 1: Carrier Mobility in Bipolar Carbazole-Based Materials This table presents representative data for bipolar materials incorporating carbazole derivatives, illustrating the principle of achieving balanced transport.

Compound TypeHole Mobility (μh) (cm² V⁻¹ s⁻¹)Electron Mobility (μe) (cm² V⁻¹ s⁻¹)Reference
Benzimidazole/Carbazole Hybrid (CPhBzIm)~10⁻⁶ – 10⁻⁵~10⁻⁶ – 10⁻⁵ rsc.org
Indolo[3,2-b]carbazole Derivative (p-type)0.22Not Reported rsc.org

Strategies for Suppressing Aggregation-Caused Quenching (ACQ) in Solid Films

In the solid state, many planar aromatic molecules tend to stack on top of each other (π–π stacking), which often leads to the quenching of fluorescence, a phenomenon known as Aggregation-Caused Quenching (ACQ). nih.gov This significantly reduces the efficiency of solid-state devices.

A key strategy to suppress ACQ is to introduce steric hindrance that physically prevents the molecules from getting too close to one another. The 11,11-diphenyl-5H-indeno[1,2-b]carbazole architecture has a built-in advantage in this regard. The sp³-hybridized carbon at the C11 position, bonded to two bulky phenyl groups, creates a three-dimensional, non-planar structure. This inherent bulk disrupts intermolecular stacking and preserves the emissive properties of the molecule in the solid state.

Further strategies to combat ACQ include:

Incorporating Bulky Substituents: Attaching large groups like tert-butyl or additional carbazole units at various positions on the molecular framework can further enhance steric hindrance. uum.edu.my

Co-assembly with Molecular Barriers: In some systems, chromophores can be co-assembled with inert, weakly-fluorescent "molecular barrier" molecules that dilute the emissive species and prevent direct π–π interactions. nih.gov

Creating Non-planar Geometries: Designing molecules with a twisted or bowl-shaped conformation can effectively inhibit close packing and maintain high photoluminescence quantum yields (PLQY) in films. researchgate.net

Some specially designed carbazole-containing gold(I) complexes exhibit an opposite phenomenon known as aggregation-induced phosphorescent emission (AIPE), where aggregation is necessary for light emission. nih.gov This highlights the diverse ways that intermolecular interactions can be engineered to control solid-state luminescence.

Tuning of Energy Levels (HOMO/LUMO) for Optimized Device Compatibility and Performance

For efficient charge injection and transport in an OLED, the energy levels of the material must be well-aligned with those of adjacent layers (electrodes, charge transport layers). The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key parameters that govern this alignment. nih.gov

The HOMO and LUMO levels of the this compound system can be precisely tuned through chemical modification:

Effect of Electron-Donating Groups (EDGs): Attaching EDGs (e.g., p-methoxyphenyl) to the carbazole core generally raises the HOMO energy level, making it easier to inject holes. researchgate.net

Effect of Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., p-cyanophenyl, p-nitrophenyl) tends to lower both the HOMO and LUMO levels. researchgate.net The lowering of the LUMO level is particularly important for improving electron injection.

Donor-Acceptor (D-A) Interactions: In D-A type molecules, the HOMO is typically localized on the donor moiety (carbazole), while the LUMO is localized on the acceptor moiety. nankai.edu.cn By strengthening the acceptor, the LUMO level can be significantly lowered, thereby reducing the HOMO-LUMO energy gap and red-shifting the emission color. nankai.edu.cn

Cyclic voltammetry is a common experimental technique used to determine these energy levels. Theoretical methods like Density Functional Theory (DFT) are also employed to predict and understand the trends observed experimentally. researchgate.netresearchgate.net

Table 2: HOMO/LUMO Energy Levels of Substituted Carbazole Derivatives This table shows representative experimental data for various substituted carbazoles, illustrating the effect of substituents on frontier orbital energies.

Carbazole DerivativeSubstituent TypeHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
3,6-di(phenyl)-N-hexylcarbazoleNeutral-5.71-2.453.26 researchgate.net
3,6-di(p-methoxyphenyl)-N-hexylcarbazoleElectron-Donating-5.67-2.433.24 researchgate.net
3,6-di(p-cyanophenyl)-N-hexylcarbazoleElectron-Withdrawing-6.02-2.883.14 researchgate.net
Carbazole-Benzothiadiazole-Carbazole (D-A-D)Strong Acceptor-5.41-3.012.40 nankai.edu.cn

Role of Molecular Conformation and Planarity in Performance Characteristics

The three-dimensional shape (conformation) and degree of flatness (planarity) of a molecule profoundly impact its performance characteristics. While a high degree of planarity can facilitate intermolecular charge hopping through π–π stacking, it can also promote undesirable ACQ. researchgate.net

The this compound molecule possesses a unique conformational structure due to the sp³-hybridized carbon atom at the C11 "bridge" position. This tetrahedral carbon atom forces the two phenyl rings and the indeno[1,2-b]carbazole plane into a fixed, non-planar arrangement. This has several important consequences:

Disruption of π-Conjugation: The non-planar structure partially disrupts the π-conjugation across the entire molecule, which can lead to a blue-shift in absorption and emission compared to fully planar analogues.

Inhibition of Aggregation: As discussed previously, the 3D shape is highly effective at preventing aggregation and maintaining solid-state luminescence efficiency.

Conformational Motions: In solution, attached substituent groups can undergo conformational motions (rotations). These motions can create pathways for non-radiative excited state relaxation, leading to fluorescence quenching. In a rigid solid film, this mobility is suppressed, which can result in higher quantum yields. capes.gov.br

Studies on related systems have shown that changing the molecular shape from planar to concave or bowl-shaped alters the electronic structure, leading to different energy levels and a red-shift in fluorescence emission due to vibrations of the concave structure. researchgate.net Therefore, controlling the molecular conformation is a delicate balancing act: a structure must be rigid enough to prevent non-radiative decay and planar enough to allow for some charge transport, yet non-planar enough to suppress ACQ. The this compound scaffold provides an excellent starting point for achieving this balance.

Solid State Organization and Crystallographic Studies of 11,11 Diphenyl 5h Indeno 1,2 B Carbazole Derivatives

Single-Crystal X-ray Diffraction Analyses of Indenocarbazole Structures

The analysis of 11,11-diphenyl-11H-indeno[1,2-b]quinoxaline reveals a monoclinic crystal system with the space group P21/n. The core indeno[1,2-b]quinoxaline fused ring system exhibits a notable twist relative to the two phenyl groups attached at the C11 position. The dihedral angle between the mean planes of these pendant phenyl rings is approximately 79.3(5)°. Furthermore, the entire indeno[1,2-b]quinoxaline ring system is twisted with respect to the phenyl rings by 70.0(4)° and 67.6(3)°. This pronounced non-planar geometry is a key structural feature that influences the molecular packing and, consequently, the material's electronic properties.

Table 1: Crystallographic Data for 11,11-Diphenyl-11H-indeno[1,2-b]quinoxaline

ParameterValue
Chemical FormulaC₂₇H₁₈N₂
Formula Weight370.43 g/mol
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)9.642(5)
b (Å)11.407(5)
c (Å)17.858(8)
β (°)103.606(5)
Volume (ų)1909.0(16)
Z4
Calculated Density (g/cm³)1.289
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)296
R-factor (%)4.3
Data sourced from a study on 11,11-diphenyl-11H-indeno[1,2-b]quinoxaline, a structural analogue.

Supramolecular Interactions and Molecular Packing Motifs (e.g., π-π stacking)

The solid-state architecture of indenocarbazole derivatives is governed by a network of non-covalent interactions, which dictates the proximity and orientation of adjacent molecules. In the crystal structure of the analogous 11,11-diphenyl-11H-indeno[1,2-b]quinoxaline, weak aromatic π-π stacking and C-H···π interactions are the predominant forces influencing the molecular packing.

Specifically, molecules are linked into inversion dimers through weak π-π stacking interactions between the benzene (B151609) rings of the quinoxaline (B1680401) moiety, with a centroid-centroid separation of 3.628(2) Å. These dimers are further interconnected by C-H···π interactions. The presence of these interactions is crucial as they facilitate orbital overlap between neighboring molecules, which is a prerequisite for efficient charge transport in organic semiconductors.

For 11,11-diphenyl-5H-indeno[1,2-b]carbazole, similar supramolecular interactions are anticipated. The carbazole (B46965) nitrogen introduces a hydrogen bond donor site (N-H), which could lead to the formation of N-H···π or other hydrogen bonding motifs, potentially resulting in different packing arrangements compared to the quinoxaline analogue. The bulky diphenyl groups play a significant role in modulating these interactions, often preventing close co-facial π-π stacking of the larger indenocarbazole cores, leading to more complex, herringbone, or slipped-stack arrangements.

Influence of Solid-State Morphology on Optoelectronic Performance

The arrangement of molecules in the solid state, or morphology, has a profound impact on the optoelectronic properties of indenocarbazole-based materials. The degree of intermolecular electronic coupling, which is a direct consequence of the molecular packing, dictates the efficiency of charge transport (hole and electron mobility) and influences photophysical processes such as exciton (B1674681) diffusion and dissociation.

For instance, a well-ordered crystalline structure with significant π-π overlap generally leads to higher charge carrier mobilities. The twisted nature of the this compound backbone, induced by the sp³-hybridized carbon atom bearing two phenyl groups, can disrupt extensive π-conjugation in the solid state. However, this non-planar structure can also be advantageous. It can suppress the formation of undesirable aggregates that often lead to luminescence quenching, thereby enhancing the solid-state emission efficiency, a desirable trait for applications in organic light-emitting diodes (OLEDs).

The morphology of thin films, which is critical for device performance, can range from amorphous to polycrystalline. The degree of crystallinity and the orientation of the crystalline domains relative to the device electrodes are key factors. For example, in organic field-effect transistors (OFETs), a morphology where the π-stacking direction is aligned with the charge transport channel is highly desirable for achieving high mobility.

Crystal Engineering Approaches for Optimized Device Characteristics

Crystal engineering provides a powerful strategy to control the solid-state organization of indenocarbazole derivatives to achieve desired optoelectronic properties. This involves the rational design of molecular structures through chemical modification to direct specific intermolecular interactions and packing motifs.

One common approach is the introduction of various substituent groups onto the indenocarbazole core or the peripheral phenyl rings. For example, the incorporation of long alkyl chains can enhance solubility and promote self-assembly into ordered structures. The strategic placement of electron-withdrawing or electron-donating groups can be used to tune the frontier molecular orbital energy levels and influence the intermolecular electrostatic interactions.

Another crystal engineering strategy involves the formation of co-crystals, where the indenocarbazole derivative is crystallized with another molecule. This can lead to entirely new packing arrangements with improved charge transport pathways or altered photophysical properties. By carefully selecting co-formers that can engage in specific non-covalent interactions, such as hydrogen bonding or halogen bonding with the carbazole moiety, it is possible to create novel supramolecular architectures with optimized characteristics for specific applications, such as ambipolar transport in OFETs or high quantum efficiency in OLEDs.

Advanced Reactivity and Novel Functionalization of the Indenocarbazole Core

Further Exploration of Site-Selective Functionalization of the Indenocarbazole Scaffold

The ability to introduce functional groups at specific positions on the 11,11-diphenyl-5H-indeno[1,2-b]carbazole core is paramount for tuning its properties and for its subsequent integration into more complex systems. Research has focused on directing reactions to various positions on the fused aromatic system, with halogenation followed by cross-coupling reactions being a particularly powerful strategy.

A notable example is the synthesis of 2,8-dibromo-5,11-dihexyl-6,12-diphenyl-indolo[3,2-b]carbazole, a derivative structurally related to the target compound. This dibrominated intermediate has proven to be a versatile building block for introducing a variety of substituents. nih.gov The bromine atoms can be readily substituted via palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions, allowing for the introduction of aryl, and alkynyl groups, respectively. nih.gov This approach provides a pathway to extend the π-conjugation of the indenocarbazole core and to modulate its electronic and photophysical properties.

Furthermore, the 2,8-dibrominated derivative can be formylated to yield the corresponding diformyl compound, which can then undergo condensation reactions to create even more complex structures. nih.gov While this specific example involves an indolocarbazole, the principles of site-selective functionalization through halogenation and subsequent cross-coupling are directly applicable to the this compound scaffold. The electron-rich nature of the carbazole (B46965) moiety generally directs electrophilic substitution to the 3- and 6-positions (equivalent to the 2- and 8-positions in the indenocarbazole system).

Modern C-H activation techniques also offer a direct route to functionalization, avoiding the need for pre-installed directing groups. nih.govnih.govmdpi.com Palladium-catalyzed C-H alkylation and acylation have been successfully applied to carbazoles, demonstrating the potential for direct modification of the indenocarbazole backbone. nih.govnih.govmdpi.com These methods offer a more atom-economical approach to creating functionalized indenocarbazole derivatives.

Table 1: Key Functionalization Reactions on Indenocarbazole and Related Scaffolds

Reaction TypeReagents and ConditionsFunctional Group IntroducedReference
BrominationN-Bromosuccinimide (NBS)Bromo (-Br) nih.gov
Suzuki CouplingArylboronic acid, Pd catalyst, baseAryl group nih.gov
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseAlkynyl group nih.gov
FormylationVilsmeier-Haack reagent (POCl₃, DMF)Formyl (-CHO) nih.gov
C-H Alkylation/AcylationPd(OAc)₂, norbornene (NBE), various coupling partnersAlkyl or Acyl group nih.govnih.govmdpi.com

Integration into Polymer and Oligomer Systems for Macro-scale Material Fabrication

The excellent charge-transporting properties and high thermal stability of the indenocarbazole core make it an attractive component for organic electronic materials. The this compound unit has been incorporated into both conjugated polymers and oligomers for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Functionalized indenocarbazole monomers, such as the 2,8-dibromo derivative, are key to building these polymers through cross-coupling polymerization reactions. For instance, Suzuki polycondensation of a dibrominated indenocarbazole monomer with a diboronic acid comonomer can yield high molecular weight polymers. A common strategy involves copolymerizing indenocarbazole units with other aromatic moieties like fluorene (B118485) or benzothiadiazole to fine-tune the electronic and optical properties of the resulting polymer. mdpi.comrsc.org

For example, copolymers of carbazole and fluorene have been synthesized and their photophysical and electroluminescent properties investigated. mdpi.com Alternating copolymers of carbazole and 2,1,3-benzothiadiazole (B189464) have also been prepared, demonstrating the versatility of the indenocarbazole unit in creating donor-acceptor polymer architectures. nih.gov These materials are designed to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to facilitate efficient charge injection and transport in electronic devices.

The diphenyl substituents at the 11-position of the indenocarbazole core play a crucial role in enhancing the solubility of the resulting polymers, which is a critical factor for solution-based processing techniques used in the fabrication of large-area electronic devices.

Table 2: Examples of Indenocarbazole-based Polymers

Polymer TypeMonomersPolymerization MethodKey PropertiesReference
Alternating CopolymerDibrominated Indenocarbazole, Fluorene Diboronic AcidSuzuki PolycondensationBlue emission, good hole transport mdpi.com
Donor-Acceptor CopolymerDibrominated Indenocarbazole, Benzothiadiazole Diboronic AcidSuzuki PolycondensationTunable bandgap, broad absorption nih.gov

Formation of Macrocyclic and Dendritic Carbazole Architectures

Beyond linear polymers, the indenocarbazole unit can be incorporated into more complex and well-defined three-dimensional structures like macrocycles and dendrimers. These architectures offer unique properties due to their defined shapes, multivalency, and potential for intramolecular energy transfer.

The synthesis of carbazole-based dendrimers has been achieved through various methods, including convergent and divergent approaches. nih.govnih.govrsc.orgorientjchem.org A convergent strategy, for example, involves synthesizing dendritic wedges (dendrons) that are then attached to a central core. orientjchem.org An indenocarbazole unit could serve as the core, with dendrons attached at specific positions, or as a branching unit within the dendrimer structure. Iridium(III)-cored dendrimers with carbazole-functionalized dendrons have been synthesized, demonstrating efficient light-harvesting properties where energy absorbed by the peripheral carbazole units is transferred to the emissive iridium core. nih.gov

The synthesis of such complex structures often relies on efficient coupling reactions like the Suzuki or click chemistry. The functionalization of the this compound core with multiple reactive sites (e.g., bromo or boronic acid groups) would be the first step towards its use as a building block for dendrimers. The rigid structure of the indenocarbazole core can lead to dendrimers with well-defined, non-collapsing architectures.

Investigation of Radical Characters and Spin States in Indenocarbazole Derivatives

The electrochemical oxidation of carbazole derivatives leads to the formation of stable radical cations. The study of these radical species and their spin states is crucial for understanding the charge transport mechanisms in indenocarbazole-based materials and for exploring their potential in spintronic applications.

Upon oxidation, 9-phenylcarbazoles form cation radicals that exhibit characteristic broad absorption bands in the visible and near-infrared (NIR) regions. ntu.edu.tw Spectroelectrochemical techniques, which combine electrochemistry with spectroscopy, are powerful tools for generating and characterizing these transient species. The oxidation potentials of these compounds are sensitive to the substituents on the carbazole ring. ntu.edu.tw

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a direct method for detecting and characterizing species with unpaired electrons, such as radical cations. slideshare.netuoc.grresearchgate.netnih.govresearchgate.net The ESR spectrum can provide information about the distribution of the unpaired electron's spin density within the molecule, which is influenced by the molecular structure and its substituents. While specific ESR studies on the radical cation of this compound are not widely reported, the general behavior of oxidized carbazoles suggests that the radical cation would be relatively stable due to the extensive delocalization of the unpaired electron over the fused aromatic system. The diphenyl groups at the spiro-position would likely have a minor influence on the electronic structure of the radical cation, which is primarily located on the planar indenocarbazole framework.

Challenges and Future Research Directions for 11,11 Diphenyl 5h Indeno 1,2 B Carbazole in Organic Electronics

Strategies for Enhancing Device Lifetime and Stability under Operational Conditions

A critical hurdle for the commercialization of organic electronic devices is their limited operational lifetime and stability. For materials like 11,11-diphenyl-5H-indeno[1,2-b]carbazole, degradation can occur through various mechanisms, including photochemical reactions, thermal degradation, and morphological changes in the thin film.

Key Research Findings:

Molecular Design for Stability: Research on related carbazole-based materials has shown that molecular design plays a crucial role in enhancing stability. For instance, the fusion of carbazole (B46965) with units that can stabilize negative polarons has been shown to extend the device lifetime of blue phosphorescent OLEDs. rsc.org This strategy could be adapted for indenocarbazole derivatives.

Donor-Acceptor Architecture: The stability of the donor unit in thermally activated delayed fluorescence (TADF) emitters is critical. Introducing stable donor moieties into the molecular structure can significantly extend the operational lifetime of OLEDs. rsc.org For this compound, functionalizing the diphenyl groups or the carbazole nitrogen with robust and stable chemical groups could be a viable strategy.

Interfacial Engineering: Device performance and lifetime are often limited by the interfaces between different layers. Designing host materials that promote exciton (B1674681) confinement and reduce electron accumulation at the interface between the hole transport layer (HTL) and the emitting layer (EML) can lead to significantly improved device lifetimes. rsc.org

Future Research Directions:

Future work should focus on synthesizing derivatives of this compound with enhanced intrinsic stability. This can be achieved by introducing bulky side groups to prevent intermolecular aggregation, which is a common cause of degradation. Furthermore, a deeper understanding of the degradation pathways through detailed experimental and computational studies is necessary to develop targeted stabilization strategies.

Development of High-Performance, Solution-Processable Indenocarbazole Materials

Solution-based fabrication techniques, such as printing and coating, offer the potential for low-cost and large-area manufacturing of organic electronic devices. However, many high-performance organic semiconductors, including potentially this compound in its pristine form, exhibit low solubility in common organic solvents.

Key Research Findings:

Solubilizing Groups: The introduction of flexible alkyl chains or other solubilizing groups onto the molecular backbone is a well-established strategy to improve the solubility of organic materials. researchgate.net For indenocarbazole derivatives, attaching alkyl chains to the nitrogen atom of the carbazole moiety or at other peripheral positions can enhance their processability from solution. rsc.org

Molecular Core Modification: The design of the core structure itself can influence solubility. The synthesis of new host materials based on indenocarbazole derivatives with modifications to the core structure has been shown to yield highly soluble and thermally stable materials for solution-processed PHOLEDs. rsc.org

Impact on Performance: While adding solubilizing groups is effective, it can sometimes negatively impact the charge transport properties and solid-state packing of the material. Therefore, a careful balance between solubility and electronic performance is required.

Future Research Directions:

The development of novel synthetic methodologies to introduce various functional groups onto the this compound scaffold is a key area for future research. This will enable the systematic tuning of its solubility and processing characteristics. Furthermore, exploring different deposition techniques and solvent systems will be crucial for optimizing the thin-film morphology and, consequently, the device performance of solution-processed indenocarbazole-based devices.

Rational Design Principles for Next-Generation Indenocarbazole Derivatives with Enhanced Functionality

The rational design of new materials with predictable and improved properties is at the heart of advancing organic electronics. For this compound, computational modeling and synthetic chemistry can be combined to create next-generation derivatives with enhanced functionality.

Key Research Findings:

Tuning Electronic Properties: The electronic properties of indenocarbazole derivatives can be fine-tuned by introducing electron-donating or electron-withdrawing groups at specific positions on the molecule. This allows for the precise control of the HOMO and LUMO energy levels, which is critical for efficient charge injection and transport in devices.

Controlling Molecular Packing: The solid-state packing of organic semiconductors significantly influences their charge transport mobility. By strategically placing substituents, it is possible to control the intermolecular interactions and promote favorable π-π stacking for efficient charge transport.

Bifunctional Materials: There is a growing interest in developing bifunctional materials that can act as both emitters and hosts in OLEDs, or as both hole and electron transporters. Derivatives of carbazole and imidazole (B134444) have been synthesized that exhibit such multifunctional properties. nih.gov

Future Research Directions:

Future research should leverage computational tools, such as density functional theory (DFT), to predict the electronic and optical properties of new this compound derivatives before their synthesis. This will enable a more targeted and efficient discovery of materials with desired functionalities. The synthesis of derivatives with extended π-conjugation or the incorporation of heteroatoms could lead to materials with novel photophysical properties.

Exploration of New Application Domains Beyond Current Optoelectronics

While OLEDs and OFETs are the primary application targets for indenocarbazole derivatives, their unique electronic and optical properties could be exploited in other emerging technological areas.

Key Research Findings:

Organic Photovoltaics (OPVs): Carbazole-based materials are widely used as donor materials in OPVs due to their good hole-transporting properties. mdpi.com Indenocarbazole derivatives, with their extended conjugation, could be explored as efficient donor or acceptor materials in bulk heterojunction solar cells.

Sensors: The fluorescence of certain organic molecules can be quenched or enhanced in the presence of specific analytes, making them suitable for chemical sensing applications. Carbazole-based luminogens have been shown to be effective in detecting hazardous substances like picric acid. mdpi.com

Bioelectronics: The biocompatibility of certain organic materials opens up possibilities for their use in bioelectronic devices, such as biosensors and organic electrochemical transistors.

Future Research Directions:

A systematic investigation of the photophysical and electrochemical properties of this compound and its derivatives is needed to assess their potential in these new application domains. This includes studying their charge generation and recombination dynamics for OPV applications and their sensitivity and selectivity towards different analytes for sensing applications.

Implementation of Advanced Characterization Techniques for In-Situ Studies of Material Behavior

To gain a deeper understanding of the structure-property relationships and degradation mechanisms in indenocarbazole-based devices, it is essential to employ advanced characterization techniques that can probe the material's behavior in-situ, i.e., during device operation.

Key Research Findings:

Spectroscopic Techniques: In-situ photoluminescence and electroluminescence spectroscopy can provide valuable information about the electronic states and degradation processes occurring within an operating device.

Microscopy Techniques: Atomic force microscopy (AFM) and Kelvin probe force microscopy (KPFM) can be used to study the morphological and electronic changes in the active layer of a device under operational stress.

X-ray and Neutron Scattering: Techniques like grazing-incidence X-ray diffraction (GIXD) can provide insights into the molecular packing and orientation of the organic semiconductor within a thin film, which is crucial for understanding charge transport.

Future Research Directions:

The development and application of novel in-situ and operando characterization techniques will be pivotal for advancing the field of organic electronics. Combining multiple characterization techniques to obtain a comprehensive picture of the device physics and chemistry will be particularly valuable. These studies will provide crucial feedback for the rational design of more stable and efficient this compound-based materials and devices.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for indeno-carbazole derivatives like 11,11-diphenyl-5H-indeno[1,2-b]carbazole, and how can their efficiency be optimized?

  • Methodological Answer : One-pot synthesis strategies are highly efficient for indeno-carbazole derivatives. For example, spiro-indenoquinoxaline derivatives are synthesized via condensation reactions with hydrazine hydrate, achieving yields of 80–96% . For 11,11-diphenyl derivatives, Friedel-Crafts acylation followed by cyclization with hydrazine or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl groups. Optimization involves adjusting catalysts (e.g., Pd(OAc)₂), solvents (toluene/ethanol), and temperature to enhance regioselectivity and purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing indeno-carbazole derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=N absorption near 1600 cm⁻¹) .
  • NMR (¹H/¹³C) : Resolves substituent effects (e.g., chemical shifts for aromatic protons at δ 6.8–8.2 ppm) and confirms regiochemistry .
  • Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₃₁H₂₁N at m/z 407.5) and fragmentation patterns .
  • Elemental Analysis : Ensures purity (>95%) by matching calculated vs. experimental C/H/N ratios .

Q. What are the key thermal stability considerations for indeno-carbazole derivatives in device applications?

  • Methodological Answer : High glass transition temperatures (Tₑ) in indolo[3,2-b]carbazoles (~150–200°C) ensure morphological stability in OLEDs. Thermogravimetric analysis (TGA) under nitrogen can quantify decomposition temperatures (>300°C). Substituted phenyl groups (e.g., 11,11-diphenyl) enhance rigidity and thermal resistance .

Advanced Research Questions

Q. How do substituents on the indeno-carbazole core influence electronic properties like HOMO/LUMO levels?

  • Methodological Answer : Methoxy or phenyl substituents lower HOMO energies (e.g., from –5.06 eV to –4.92 eV for diindolo-carbazoles) by extending π-conjugation. Density functional theory (DFT) calculations (B3LYP/6-31G*) model orbital distributions. Electrochemical cyclic voltammetry (CV) experimentally validates these trends, critical for hole-transport materials in organic electronics .

Q. What strategies address contradictions in structure-activity relationships (SAR) for indeno-carbazole-based enzyme inhibitors?

  • Methodological Answer : For BACE1 inhibitors, SAR studies reveal that replacing carbazole with indeno[1,2-b]indole improves binding affinity. Molecular docking (e.g., AutoDock Vina) and X-ray crystallography of inhibitor-enzyme complexes (resolution ≤2.0 Å) identify key interactions (e.g., hydrogen bonds with Asp32). Discrepancies in activity may arise from steric effects of bulky substituents, resolved via iterative synthesis and bioassays .

Q. How can computational modeling guide the design of indeno-carbazole derivatives for dual-mode organic afterglow materials?

  • Methodological Answer : Time-dependent DFT (TD-DFT) predicts thermally activated delayed fluorescence (TADF) and room-temperature phosphorescence (RTP) by analyzing singlet-triplet energy gaps (ΔEₛₜ). For example, methoxy-substituted diindolo-carbazoles achieve ΔEₛₜ <0.3 eV, enabling color-tunable emission. Transient absorption spectroscopy validates excited-state lifetimes (>100 ms) .

Q. What experimental protocols mitigate oxidative degradation in indeno-carbazole-based devices?

  • Methodological Answer : Encapsulation with UV-resistant polymers (e.g., PMMA) and doping with antioxidants (e.g., BHT) reduce photooxidation. Accelerated aging tests under 365-nm UV light (50 mW/cm²) monitor degradation via fluorescence quenching. Substituting electron-donating groups (e.g., –OCH₃) stabilizes HOMO levels, minimizing radical formation .

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